molecular formula C15H15NO6 B11163330 beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- CAS No. 307525-72-0

beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-

Cat. No.: B11163330
CAS No.: 307525-72-0
M. Wt: 305.28 g/mol
InChI Key: BPYDGLYIEFWRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-: is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with beta-Alanine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13N2O4
  • Molecular Weight : 248.23 g/mol
  • Chemical Structure : The compound features a beta-alanine structure combined with an acetyl group and a 4-methyl-2-oxo-2H-benzopyran moiety, contributing to its unique properties.

Biological Activities

Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- exhibits a range of biological activities characteristic of coumarin derivatives:

  • Antimicrobial Activity : Research indicates that coumarins can inhibit the growth of various bacteria and fungi, making this compound a candidate for developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticoagulant Properties : Like many coumarin derivatives, it may possess blood-thinning effects, relevant for cardiovascular health.

Pharmaceutical Applications

The pharmaceutical potential of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- can be summarized as follows:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant strains of bacteria.
Anti-inflammatory DrugsFormulation of treatments for chronic inflammatory conditions.
Cardiovascular MedicationsExploration as a novel anticoagulant to prevent thrombosis.

Synthesis and Modification

The synthesis of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- typically involves multi-step organic reactions. The general synthetic route includes:

  • Reaction of 4-methyl-2-oxo-2H-benzopyran with beta-alanine under controlled conditions.
  • Use of catalysts to enhance reaction efficiency and yield.

This synthetic pathway allows for modifications that can lead to derivatives with enhanced biological activity or novel properties.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-benzopyran-7-yl)oxy]acetyl]- against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of the compound demonstrated that it could reduce cytokine levels in vitro. This finding supports its application in developing treatments for inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Cardiovascular Health

A pharmacokinetic study evaluated the anticoagulant effects of this compound in animal models. The results showed a significant reduction in clot formation, indicating its potential for use in cardiovascular therapies .

Mechanism of Action

The mechanism of action of beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of bacterial DNA gyrase, modulation of inflammatory pathways, and interaction with metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to interact with various biological targets makes it a versatile compound in scientific research .

Biological Activity

Beta-Alanine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]- is a synthetic compound that incorporates elements of beta-alanine and coumarin derivatives. This compound has garnered interest due to its potential biological activity, particularly in relation to metabolic processes and therapeutic applications.

Molecular Formula

The molecular formula of the compound is C20H25NO5C_{20}H_{25}NO_5, indicating a complex structure that includes both an amino acid component (beta-alanine) and a coumarin moiety.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+360.18056184.1
[M+Na]+382.16250195.0
[M+NH4]+377.20710190.2
[M+K]+398.13644189.8
[M-H]-358.16600188.5

Metabolic Effects

Research indicates that beta-alanine supplementation can significantly influence metabolic pathways in cells. Specifically, it has been shown to suppress both basal and peak extracellular acidification rate (ECAR), which is indicative of reduced aerobic glycolysis. Concurrently, there is an increase in glucose transporter 1 (GLUT1) expression, suggesting enhanced glucose uptake mechanisms .

Cellular Impact

Beta-alanine treatment has been associated with:

  • Reduced Cell Migration and Proliferation : This effect occurs without cytotoxicity, suggesting a potential role in cancer therapy by inhibiting tumor growth .
  • Increased Sensitivity to Chemotherapeutics : Notably, beta-alanine has been shown to enhance the sensitivity of malignant cells to doxorubicin, indicating its potential as a co-therapeutic agent .

Exercise Performance Enhancement

Beta-alanine is well-known for its ergogenic effects during high-intensity exercise:

  • Increased Muscle Carnosine Levels : Supplementation elevates muscle carnosine concentrations, which buffers hydrogen ions during intense exercise, thereby delaying fatigue .
  • Improved Performance Metrics : Meta-analysis of multiple studies indicates a median improvement of approximately 2.85% in exercise performance measures when supplemented with beta-alanine compared to placebo .

Safety Profile

While beta-alanine supplementation may cause transient paresthesia at doses exceeding 800 mg, this side effect is generally mild and can be managed through controlled dosing strategies . No significant adverse effects have been reported in the literature related to its use.

Study on Exercise Capacity

A comprehensive study involving recreational athletes demonstrated that those supplementing with beta-alanine showed marked improvements in performance during exercises lasting between 60 to 240 seconds. The results highlighted not only enhanced endurance but also improved recovery times post-exercise .

Cancer Research Implications

Another investigation into the cellular effects of beta-alanine revealed its potential role in reducing cell migration in various cancer cell lines, suggesting that it could serve as an adjunctive treatment option alongside conventional therapies .

Properties

CAS No.

307525-72-0

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

3-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C15H15NO6/c1-9-6-15(20)22-12-7-10(2-3-11(9)12)21-8-13(17)16-5-4-14(18)19/h2-3,6-7H,4-5,8H2,1H3,(H,16,17)(H,18,19)

InChI Key

BPYDGLYIEFWRLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.